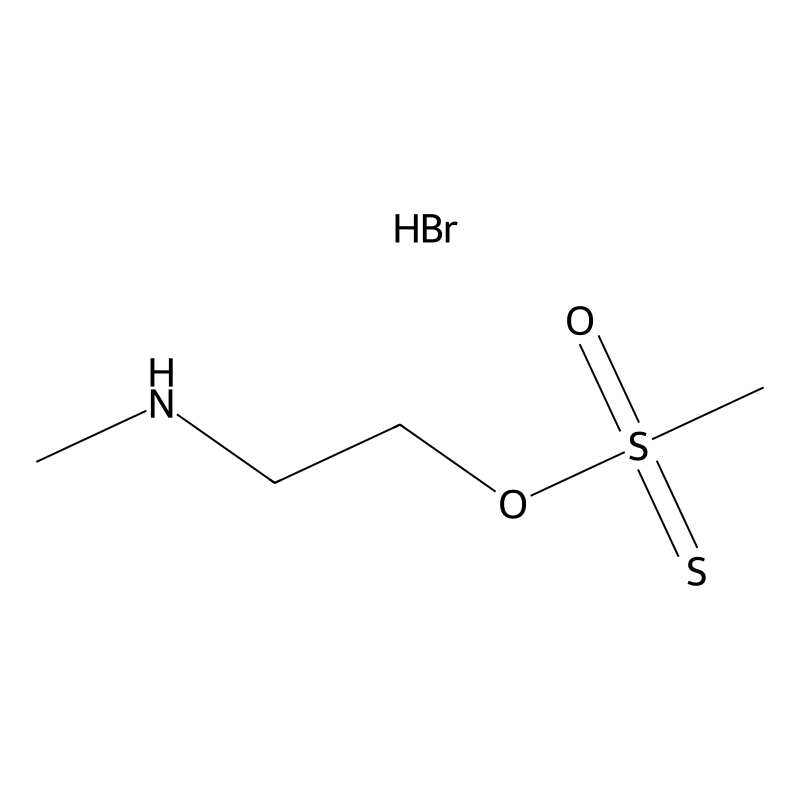

2-(Methylamino)ethyl methanethiosulfonate hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Scientific databases like Google Scholar: or ScienceDirect: don't return any results for this specific compound.

- Chemical suppliers like LGC Standards ([link 2-(methylamino)ethyl methanethiosulfonate hydrobromide ON LGC Standards lgcstandards.com]) list it in their catalogs but without any mention of its use in research.

Further investigation might be required to uncover potential research applications for this compound. This could involve:

- Searching for patents mentioning 2-(Methylamino)ethyl methanethiosulfonate hydrobromide.

- Reaching out to chemical synthesis companies to see if they have information on its use.

- Monitoring future scientific publications to see if this compound emerges in research.

2-(Methylamino)ethyl methanethiosulfonate hydrobromide is a chemical compound with the molecular formula C₄H₁₂BrNO₂S₂. This compound features a methanethiosulfonate group that is linked to a 2-(methylamino)ethyl moiety, making it an important reagent in biochemical research and applications. It is primarily utilized in studies involving thiol groups due to its ability to form mixed disulfides, which are crucial for understanding protein interactions and modifications .

2-(Methylamino)ethyl methanethiosulfonate hydrobromide exhibits specific reactivity towards thiols, leading to the formation of mixed disulfides. This reaction is characterized by the nucleophilic attack of the thiol on the electrophilic sulfur atom of the methanethiosulfonate group. The general reaction can be represented as follows:

where represents a thiol group and represents 2-(methylamino)ethyl methanethiosulfonate hydrobromide. This reaction is significant for probing the structures of various receptors, including the acetylcholine receptor and GABA receptor channels .

The biological activity of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide is primarily linked to its role as a thiol-reactive agent. It has been used in research to investigate protein structure and function, particularly in the context of receptor channels. Its ability to modify thiol groups makes it a valuable tool for studying the dynamics of protein interactions, signaling pathways, and enzymatic functions .

The synthesis of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide typically involves several steps:

- Preparation of Methanethiosulfonate: The starting material, methanethiosulfonic acid, is reacted with appropriate amines to introduce the methylamino group.

- Formation of Hydrobromide Salt: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt of 2-(Methylamino)ethyl methanethiosulfonate.

- Purification: The final compound is purified through recrystallization or chromatography techniques to achieve high purity suitable for research applications .

2-(Methylamino)ethyl methanethiosulfonate hydrobromide has several applications in biochemical research:

- Receptor Studies: It is used to probe the structures and functions of various neurotransmitter receptors such as acetylcholine and GABA receptors.

- Protein Modification: The compound facilitates studies on post-translational modifications by modifying thiol groups in proteins.

- Drug Development: Its reactivity with thiols makes it a potential candidate for developing therapeutic agents targeting specific proteins or enzymes .

Research involving interaction studies with 2-(Methylamino)ethyl methanethiosulfonate hydrobromide focuses on its ability to form mixed disulfides with thiols in proteins. These studies help elucidate:

- Protein Conformation Changes: By modifying specific thiol residues, researchers can observe changes in protein folding and stability.

- Signal Transduction Pathways: Understanding how this compound interacts with various receptors aids in mapping out signaling pathways influenced by neurotransmitters .

Several compounds share structural similarities or functional properties with 2-(Methylamino)ethyl methanethiosulfonate hydrobromide. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 2-Aminoethyl methanethiosulfonate | Lacks methyl substitution on nitrogen | More basic properties due to free amino group |

| Ethyl methanethiosulfonate | An ethyl group instead of a methylamino group | Less reactivity towards amines |

| Methylthioacetic acid | Contains a thioether instead of thiosulfonate | Different reactivity profile towards nucleophiles |

The uniqueness of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide lies in its specific reactivity towards thiols due to the presence of both a methylamino group and a thiosulfonate moiety, enabling targeted modifications in biochemical studies .